

Introduction: A Spirocyclic Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name:	<i>Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate</i>
Cat. No.:	B111143

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In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer improved pharmacological properties is relentless. The concept of "escaping from flatland" has guided chemists toward more three-dimensional structures to enhance binding affinity, selectivity, and metabolic stability of drug candidates[1]. Within this paradigm, spirocyclic scaffolds have emerged as particularly valuable building blocks. 1-Amino-7-Boc-7-azaspiro[3.5]nonane is a prime example of such a scaffold, integrating a cyclobutane ring fused to a piperidine core.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core properties, synthesis, and applications of 1-Amino-7-Boc-7-azaspiro[3.5]nonane. Its unique, conformationally rigid structure makes it an attractive starting point for the synthesis of novel therapeutics and complex molecular probes[2][3]. The presence of a Boc-protected amine on the piperidine ring and a primary amine on the cyclobutane ring offers orthogonal handles for diverse chemical modifications, enabling the systematic exploration of chemical space in drug discovery programs[1].

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug development. 1-Amino-7-Boc-7-azaspiro[3.5]nonane is typically supplied

as a colorless to off-white solid or liquid mixture^[4]. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled reactivity in subsequent synthetic steps.

Core Properties Summary

For ease of reference, the key physicochemical properties are summarized in the table below. This data is essential for reaction planning, purification, and formulation development.

Property	Value	Source(s)
IUPAC Name	tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate	[5]
CAS Number	1100748-84-2	[2][5]
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₂	[2][4]
Molecular Weight	240.34 g/mol	[2][6]
Appearance	Colorless to off-white (Solid-Liquid Mixture)	[4]
Boiling Point	337 °C (Predicted)	[2]
Purity	≥97%	[2]
Storage	4°C, protect from light. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.	[4]

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. While specific spectra are proprietary to suppliers, a standard characterization package for this compound would include:

- ¹H NMR Spectrum: The proton NMR spectrum is a definitive tool for structural verification. A successful synthesis would yield a spectrum consistent with the proposed structure, showing characteristic signals for the tert-butyl protons of the Boc group (a singlet at ~1.46 ppm), as

well as multiplets corresponding to the methylene protons of the cyclobutane and piperidine rings[7].

- Gas Chromatography (GC): This technique is often used to determine the purity of the compound, with commercial batches frequently exceeding 98% purity[4][5].

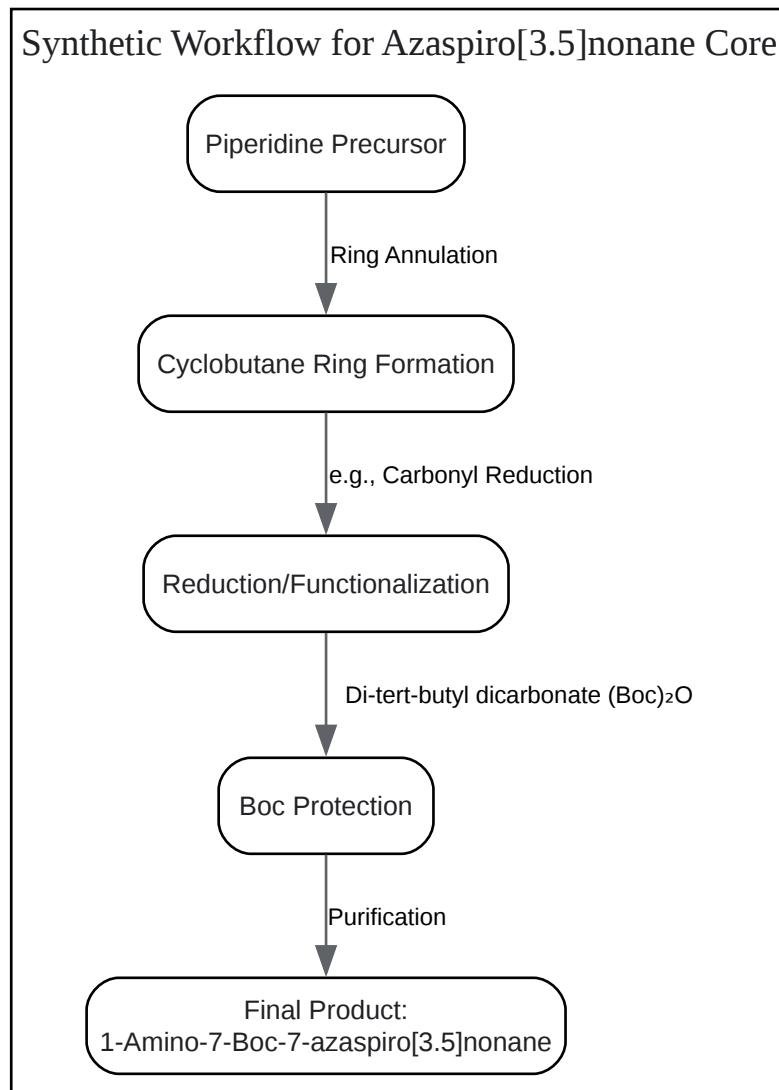
Synthesis and Methodologies

A robust and scalable synthetic route is crucial for the widespread adoption of a building block in discovery campaigns. While several specific routes are proprietary, a general multi-step synthesis for a related diazaspiro[3.5]nonane core has been outlined in the patent literature, providing a logical framework for its construction[8].

The causality behind such a multi-step synthesis involves the careful construction of the two rings around a central spirocyclic carbon, followed by functional group manipulations and protection/deprotection steps to yield the desired amine functionalities.

General Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of a substituted 7-azaspiro[3.5]nonane core. This process typically involves ring formation, reduction, and functional group protection.



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Caption: Conceptual workflow for azaspiro[3.5]nonane synthesis.

Experimental Protocol: Boc Protection

The protection of the piperidine nitrogen with a Boc group is a critical step that ensures selective reaction at the primary amine on the cyclobutane ring in subsequent steps. This protocol is a foundational technique in amine chemistry.

Objective: To selectively protect the secondary amine of the 7-azaspiro[3.5]nonane core.

Materials:

- 7-azaspiro[3.5]nonane precursor
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Dissolution:** Dissolve the 7-azaspiro[3.5]nonane precursor (1.0 eq) in DCM in a round-bottom flask.
- **Base Addition:** Add TEA (1.2 eq) to the solution and stir at room temperature. The base scavenges the acid byproduct of the reaction.
- **Boc Anhydride Addition:** Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture. The slow addition helps to control any potential exotherm.
- **Reaction Monitoring:** Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaspiro[3.5]nonane scaffold is a valuable component in the medicinal chemist's toolbox for several key reasons:

- Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for precise positioning of substituents in 3D space. This can lead to enhanced binding interactions with biological targets and improved selectivity over "flat" molecules[1][3].
- Novel Chemical Space: As a non-classical building block, it enables the synthesis of novel compounds with unique pharmacological profiles, potentially overcoming challenges of resistance or off-target effects seen with more common scaffolds.
- PROTAC Development: Molecules like Boc-(7-Azaspiro[3.5]nonane)-NH₂ are explicitly marketed as linkers for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[9]. PROTACs are an emerging therapeutic modality that utilizes the cell's own protein disposal machinery to degrade disease-causing proteins[9]. The spirocyclic core can provide optimal vector and rigidity to the linker, which is a critical parameter for PROTAC efficacy.
- Bioisosteric Replacement: The 7-azaspiro[3.5]nonane moiety can serve as a bioisostere for other common cyclic amines, such as piperidine or morpholine, offering an alternative with different physicochemical properties like solubility and metabolic stability[7][10].

Derivatives of the core 7-azaspiro[3.5]nonan-1-one scaffold have shown potential as antimicrobial and antitumor agents and have been investigated for developing GPR119 agonists for metabolic disorders[1].

Safety and Handling

As a laboratory chemical, 1-Amino-7-Boc-7-azaspiro[3.5]nonane should be handled with appropriate safety precautions.

- General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light as recommended[4].
- Hazard Information: While specific toxicity data for this compound is not widely published, the parent scaffold, 7-azaspiro[3.5]nonane, is classified with GHS hazard statements indicating it can cause severe skin burns and eye damage[11]. Therefore, caution should be exercised when handling the title compound and its derivatives.

Conclusion

1-Amino-7-Boc-7-azaspiro[3.5]nonane is a sophisticated chemical building block that provides a robust platform for the design and synthesis of next-generation therapeutics. Its inherent three-dimensionality and dual-functionality make it an invaluable tool for medicinal chemists aiming to create molecules with improved potency, selectivity, and drug-like properties. This guide has provided a technical overview of its properties, a logical approach to its synthesis, and highlighted its significant applications, particularly in the burgeoning field of PROTACs. As drug discovery continues to evolve, the strategic use of such well-defined, rigid scaffolds will be instrumental in developing innovative treatments for a range of human diseases.

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